molecular formula C14H18N2O3S B2876089 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide CAS No. 895440-87-6

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide

Cat. No. B2876089
CAS RN: 895440-87-6
M. Wt: 294.37
InChI Key: CAYWNFOMLIWKHF-PFONDFGASA-N
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Description

The compound is a derivative of benzo[d]thiazol, which is a heterocyclic compound . Benzo[d]thiazol derivatives have been studied for their antibacterial activity .

Scientific Research Applications

Organic Electronics

Thiazolo[5,4-d]thiazoles: , which share a similar structural motif with the compound , are recognized for their electron-deficient nature, high oxidative stability, and rigid planar structure. This enables efficient intermolecular π–π overlap, making them suitable for use in organic electronics, particularly as semiconductors in plastic electronics . The compound’s structure suggests potential applications in:

Antibacterial Agents

Derivatives of 3-methylbenzo[d]thiazol , which is part of the compound’s structure, have shown antibacterial activity . The compound could be explored for:

properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-5-6-13(17)15-14-16(2)9-7-10(18-3)11(19-4)8-12(9)20-14/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYWNFOMLIWKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=CC(=C(C=C2S1)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide

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